molecular formula C11H9NO2 B13981799 7-Methoxyquinoline-2-carbaldehyde

7-Methoxyquinoline-2-carbaldehyde

Cat. No.: B13981799
M. Wt: 187.19 g/mol
InChI Key: WTLHUTHAQLLUDJ-UHFFFAOYSA-N
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Description

7-Methoxyquinoline-2-carbaldehyde is a quinoline derivative characterized by a methoxy group at position 7 and an aldehyde functional group at position 2 of the quinoline scaffold. Its molecular formula is C₁₁H₉NO₂, with a molecular weight of 191.19 g/mol. The compound is synthesized via microwave-assisted Fe/O₂-catalyzed C–H bond functionalization, yielding a yellow solid with a melting point of 103–105°C .

Key spectroscopic data includes:

  • ¹H NMR (CDCl₃): δ 10.15 (s, 1H, CHO), 8.15–8.08 (m, 2H), 7.98–7.94 (m, 1H), 7.45–7.42 (m, 1H), 7.10 (s, 1H), 3.96 (s, 3H, OCH₃).
  • ¹³C NMR (CDCl₃): δ 193.2 (CHO), 159.7 (C-OCH₃), 150.4–104.9 (aromatic carbons) .

Properties

IUPAC Name

7-methoxyquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-10-5-3-8-2-4-9(7-13)12-11(8)6-10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLHUTHAQLLUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyquinoline-2-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 7-methoxyquinoline using a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Methoxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline carboxylic acids, quinoline alcohols, and various substituted quinoline derivatives .

Scientific Research Applications

7-Methoxyquinoline-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays and studies involving enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Methoxyquinoline-2-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The aldehyde group plays a crucial role in forming covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity .

Comparison with Similar Compounds

2-Chloro-7-methoxyquinoline-3-carboxaldehyde

  • Molecular formula: C₁₁H₈ClNO₂
  • Molecular weight : 221.64 g/mol
  • Substituents : Chloro at position 2, methoxy at position 7, aldehyde at position 3.
  • Synthesis: Derived from nucleophilic substitution reactions involving 2,7-dichloroquinoline-3-carbaldehyde and methoxy-containing reagents .
  • Key properties : Solid form, SMILES string COC1=CC=C2C=C(C(Cl)=NC2=C1)C=O .

7-Chloro-2-hydroxyquinoline-3-carbaldehyde

  • Molecular formula: C₁₀H₆ClNO₂
  • Molecular weight : 207.61 g/mol
  • Substituents : Chloro at position 7, hydroxyl at position 2, aldehyde at position 3.
  • Synthesis: Prepared via substitution reactions involving 2,7-dichloroquinoline-3-carbaldehyde and hydroxyl-containing nucleophiles .
  • Comparison : The hydroxyl group at position 2 introduces hydrogen-bonding capability, which may enhance solubility but reduce stability compared to the methoxy group in the parent compound.

7-Chloro-2-methoxyquinoline-3-carbaldehyde

  • Molecular formula: C₁₁H₉ClNO₂
  • Molecular weight : 226.65 g/mol
  • Substituents : Chloro at position 7, methoxy at position 2, aldehyde at position 3.
  • Synthesis: Synthesized via Vilsmeier–Haack reaction and nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde with methanol .
  • Key properties : Melting point 102–104°C, yield 74% .

2-Methyl-6-quinolinecarbaldehyde

  • Molecular formula: C₁₁H₉NO
  • Molecular weight : 171.19 g/mol
  • Substituents : Methyl at position 2, aldehyde at position 5.
  • Key properties : Melting point 96–99°C, commercially available .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Melting Point (°C) Key Functional Groups
7-Methoxyquinoline-2-carbaldehyde C₁₁H₉NO₂ 191.19 OCH₃ (7), CHO (2) 103–105 Aldehyde, Methoxy
2-Chloro-7-methoxyquinoline-3-carboxaldehyde C₁₁H₈ClNO₂ 221.64 Cl (2), OCH₃ (7), CHO (3) Not reported Aldehyde, Methoxy, Chloro
7-Chloro-2-hydroxyquinoline-3-carbaldehyde C₁₀H₆ClNO₂ 207.61 Cl (7), OH (2), CHO (3) Not reported Aldehyde, Hydroxyl, Chloro
7-Chloro-2-methoxyquinoline-3-carbaldehyde C₁₁H₉ClNO₂ 226.65 Cl (7), OCH₃ (2), CHO (3) 102–104 Aldehyde, Methoxy, Chloro
2-Methyl-6-quinolinecarbaldehyde C₁₁H₉NO 171.19 CH₃ (2), CHO (6) 96–99 Aldehyde, Methyl

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